17β-Estradiol 17β-D-Glucuronide
17β-Estradiol 17β-D-Glucuronide
17-beta-Estradiol glucuronide, also known as estradiol-17 beta-glucuronide or e(2)17g CPD, belongs to the class of organic compounds known as steroidal glycosides. These are sterol lipids containing a carbohydrate moiety glycosidically linked to the steroid skeleton. Thus, 17-beta-estradiol glucuronide is considered to be a steroid conjugate lipid molecule. 17-beta-Estradiol glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. 17-beta-Estradiol glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 17-beta-estradiol glucuronide is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
1806-98-0
VCID:
VC0117836
InChI:
InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14?,15?,16?,17-,18-,19-,20+,21-,23+,24-/m0/s1
SMILES:
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Molecular Formula:
C₂₄H₃₂O₈
Molecular Weight:
448.5 g/mol
17β-Estradiol 17β-D-Glucuronide
CAS No.: 1806-98-0
Reference Standards
VCID: VC0117836
Molecular Formula: C₂₄H₃₂O₈
Molecular Weight: 448.5 g/mol
CAS No. | 1806-98-0 |
---|---|
Product Name | 17β-Estradiol 17β-D-Glucuronide |
Molecular Formula | C₂₄H₃₂O₈ |
Molecular Weight | 448.5 g/mol |
IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(13S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14?,15?,16?,17-,18-,19-,20+,21-,23+,24-/m0/s1 |
Standard InChIKey | MTKNDAQYHASLID-RNFKDHMMSA-N |
Isomeric SMILES | C[C@]12CCC3C(C1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
SMILES | CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
Canonical SMILES | CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
Physical Description | Solid |
Description | 17-beta-Estradiol glucuronide, also known as estradiol-17 beta-glucuronide or e(2)17g CPD, belongs to the class of organic compounds known as steroidal glycosides. These are sterol lipids containing a carbohydrate moiety glycosidically linked to the steroid skeleton. Thus, 17-beta-estradiol glucuronide is considered to be a steroid conjugate lipid molecule. 17-beta-Estradiol glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. 17-beta-Estradiol glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 17-beta-estradiol glucuronide is primarily located in the cytoplasm and membrane (predicted from logP). |
Synonyms | 17 beta-estradiol glucuronide 17beta-estradiol-17-(beta-D-glucuronide) betaestradiol 17-(beta-D-glucuronide) E(2)17G cpd E217G cpd estradiol-17 beta-glucuronide estradiol-17 beta-glucuronide, monosodium salt estradiol-17beta-D-glucuronide estradiol-17beta-glucuronide oestradiol-17beta-glucuronide |
PubChem Compound | 66424 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume